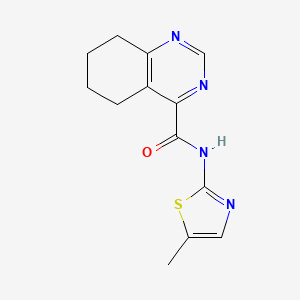
2-Ethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylpyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 Pyrimidines are essential components of nucleic acids, making them crucial in biological systems this compound, specifically, is a derivative where an ethyl group is attached to the second carbon of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyrimidine can be achieved through several methods. One common approach involves the cyclization of β-diketones with guanidine or its derivatives under acidic or basic conditions. Another method includes the reaction of 2-chloro-4,6-dimethylpyrimidine with ethylamine under microwave irradiation, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine carboxylic acids.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents under anhydrous conditions.
Major Products:
- Oxidation yields pyrimidine carboxylic acids.
- Reduction yields dihydropyrimidines.
- Substitution yields various substituted pyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives inhibit enzymes involved in nucleic acid synthesis, thereby exhibiting antiviral or anticancer properties. The molecular pathways affected include DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Methylpyrimidine: Similar structure but with a methyl group instead of an ethyl group.
2-Propylpyrimidine: Contains a propyl group at the second position.
2-Aminopyrimidine: Has an amino group at the second position.
Uniqueness: 2-Ethylpyrimidine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity differently compared to its methyl or propyl counterparts. This uniqueness makes it a valuable compound for developing specific pharmaceuticals and materials with tailored properties .
Propiedades
IUPAC Name |
2-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILVNLMOTMFTMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2673991.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2673992.png)
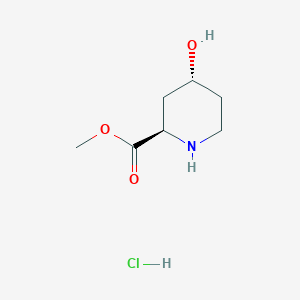
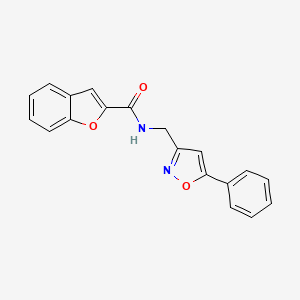
![1-(3-Chloro-2-methylphenyl)-3-[(3-methylbutyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2673995.png)
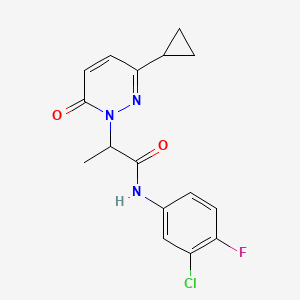
![N-(2H-1,3-benzodioxol-5-yl)-2-({2-[(3-methylphenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2673998.png)
![N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2673999.png)
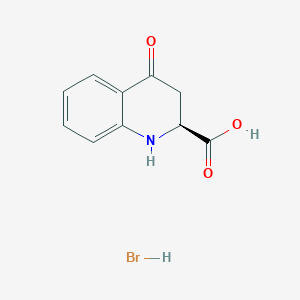
![N-{2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2674002.png)

